2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
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Description
2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C18H18F3N7 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.15757809 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities .
Result of Action
It’s known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are involved in the breakdown of acetylcholine . The inhibition of cholinesterases can lead to increased levels of acetylcholine, which may have implications for neurological functions and disorders. Additionally, the compound’s interaction with proteins involved in cell signaling pathways suggests that it may modulate these pathways, potentially affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, the compound’s inhibition of cholinesterases can lead to increased acetylcholine levels, which may enhance synaptic transmission and improve cognitive functions . In other cell types, the compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in oxidative stress responses, potentially protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of cholinesterases, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the compound’s pyrazole and pyrimidine rings, which fit into the enzyme’s active site and form stable complexes. Additionally, the compound may interact with other proteins involved in cell signaling, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cholinesterases and modulation of oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and protect against oxidative stress . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that convert it into more water-soluble forms for excretion . These metabolic processes may involve cytochrome P450 enzymes, which play a crucial role in the oxidation and detoxification of xenobiotics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on factors such as tissue permeability and binding affinity to cellular components. These properties determine the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and stress responses. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7/c1-13-24-16(11-17(25-13)28-6-2-5-23-28)27-9-7-26(8-10-27)15-4-3-14(12-22-15)18(19,20)21/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAYXWQNSMGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.